
1,2,3,4-Tetramethylbenzene
Overview
Description
1,2,3,4-Tetramethylbenzene, also known as prehnitene, is an organic compound classified as an aromatic hydrocarbon. It has the chemical formula C₁₀H₁₄ and is characterized by a benzene ring with four methyl groups attached. This compound is a flammable, colorless liquid that is nearly insoluble in water but soluble in organic solvents. It naturally occurs in coal tar .
Preparation Methods
1,2,3,4-Tetramethylbenzene can be synthesized through several methods:
Methylation of Toluene and Xylenes: This involves the addition of methyl groups to toluene or xylenes using methylating agents under specific conditions.
Isolation from Oil Refineries: Industrially, it can be isolated from the reformed fraction of oil refineries.
Methylation of Trimethylbenzenes: Hemimellitene and pseudocumene can be methylated to produce this compound.
Chemical Reactions Analysis
1,2,3,4-Tetramethylbenzene undergoes various chemical reactions:
Oxidation: It is relatively easily oxidized, with an oxidation potential of 2.0 V vs NHE.
Substitution Reactions: It can react with chlorosulfonic acid to form 1,2,3,4-tetramethyl benzene-5-chlorosulfonyl chloride.
Common Reagents and Conditions: Typical reagents include oxidizing agents and chlorosulfonic acid, with reactions often conducted under controlled temperature and pressure conditions.
Scientific Research Applications
Commercial Applications
1,2,3,4-Tetramethylbenzene is utilized in several commercial sectors due to its solvent properties and stability. Key applications include:
- Solvent in Industrial Processes : It serves as a solvent in the production of paints, coatings, adhesives, and dyes. Its excellent solubility characteristics make it an ideal choice for these applications .
- Production of Fragrances and Flavors : The compound is used in the synthesis of various fragrances and flavoring agents due to its aromatic properties .
- Manufacturing Engineering Plastics : It acts as a precursor for pyromellitic dianhydride, which is essential in the production of polyimides and cross-linking agents for alkyd resins .
- Chemical Synthesis : this compound is employed as a starting material in the preparation of chlorosulfonyl chloride derivatives and other chemical intermediates used in organic synthesis .
Case Study 1: Industrial Solvent Use
In industrial settings, this compound is frequently used as a solvent for coatings. A study on its effectiveness showed that it enhances the performance of coatings by improving their adhesion properties while maintaining low toxicity levels compared to other solvents .
Case Study 2: Engineering Plastics
Research conducted on the use of this compound in manufacturing engineering plastics revealed that it significantly contributes to the mechanical properties of polyimides. These plastics are valued for their thermal stability and chemical resistance, making them suitable for high-performance applications in aerospace and electronics .
Safety Considerations
While this compound is generally considered to have low toxicity compared to other aromatic compounds, safety measures should still be observed during handling. It is important to avoid exposure to high concentrations due to potential sensory irritation effects noted in studies involving animal models .
Future Research Directions
Ongoing research aims to explore additional applications of this compound:
- Biomedical Applications : Investigating its potential use in drug delivery systems or as a building block for new materials could lead to innovative medical solutions.
- Environmental Studies : Understanding how this compound behaves under different environmental conditions may provide insights into its long-term stability and impact on ecosystems .
Mechanism of Action
The mechanism of action of 1,2,3,4-tetramethylbenzene involves its interaction with molecular targets through its aromatic ring and methyl groups. It can undergo electron transfer reactions, forming pi-complexes with metals. The compound’s relatively high oxidation potential indicates its ability to participate in redox reactions .
Comparison with Similar Compounds
1,2,3,4-Tetramethylbenzene is one of three isomers of tetramethylbenzene. The other two are:
1,2,3,5-Tetramethylbenzene (Isodurene): Differing in the position of the methyl groups, it has unique chemical properties and applications.
1,2,4,5-Tetramethylbenzene (Durene): Known for its use in the production of pyromellitic dianhydride, it also has distinct properties compared to this compound.
This compound is unique due to its specific arrangement of methyl groups, which influences its reactivity and applications in various fields.
Biological Activity
1,2,3,4-Tetramethylbenzene (CAS No. 488-23-3), also known as durene , is an aromatic hydrocarbon characterized by four methyl groups attached to a benzene ring. This compound has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, pharmacokinetics, and implications in organic synthesis.
- Molecular Formula : C₁₀H₁₄
- Molecular Weight : 134.22 g/mol
- Chemical Structure : The compound can be represented as follows:
Antibacterial Properties
This compound has been identified as having notable antibacterial activity. Research indicates that it can act against various bacterial strains, making it a candidate for further investigation in antimicrobial applications. This property is particularly relevant in the context of increasing resistance to conventional antibiotics.
Case Study : A study highlighted the antibacterial effects of this compound on Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food products or as an additive in pharmaceuticals .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is capable of permeating biological membranes effectively. Studies using the Parallel Artificial Membrane Permeability Assay (PAMPA) have shown that:
- Blood-Brain Barrier (BBB) Permeant : Yes
- P-glycoprotein (P-gp) Substrate : No
- CYP Inhibition : It acts as an inhibitor for CYP2D6 but does not inhibit CYP1A2 or CYP3A4 .
These properties suggest that this compound could influence drug metabolism and transport within the body.
Toxicological Aspects
While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Some studies have indicated that exposure to high concentrations may lead to cytotoxic effects in certain cell lines. However, further research is necessary to delineate safe exposure levels and therapeutic windows .
Applications in Organic Synthesis
Beyond its biological activities, this compound serves as a valuable building block in organic synthesis. It is utilized in the production of various chemical intermediates and materials such as pyromellitic dianhydride—a precursor for polyimides used in high-performance plastics .
Summary of Findings
Property | Value/Description |
---|---|
Molecular Formula | C₁₀H₁₄ |
Molecular Weight | 134.22 g/mol |
Antibacterial Activity | Effective against Staphylococcus aureus and E. coli |
BBB Permeability | Yes |
CYP Inhibition | Inhibits CYP2D6 |
Toxicological Concerns | Potential cytotoxicity at high concentrations |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1,2,3,4-Tetramethylbenzene, and how are reaction conditions optimized?
The synthesis of this compound typically involves alkylation of trimethylbenzene isomers. For example, catalytic alkylation of 1,2,4-trimethylbenzene (pseudocumene) with methanol under controlled temperature (150–250°C) and acidic catalyst conditions (e.g., H-ZSM-5 zeolites) achieves over 24% conversion and 97% selectivity for 1,2,4,5-Tetramethylbenzene (durene) . Reaction optimization includes monitoring phase behavior in pipeline reactors and adjusting catalyst acidity to suppress side reactions like isomerization. Gas chromatography (GC) and nuclear magnetic resonance (NMR) are used to validate product purity .
Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) is widely employed, with methanol solutions of the compound (e.g., 100 mg/L) serving as calibration standards . For structural confirmation, quantitative NMR (qNMR) using deuterated solvents (e.g., CDCl₃) and certified reference materials (e.g., TraceCERT® standards) ensures accuracy. Method validation includes testing linearity (R² > 0.995), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) .
Q. How are key physicochemical properties (e.g., density, solubility) determined experimentally?
Density is measured via pycnometry at 25°C, yielding values of ~0.838 g/mL . Solubility in organic solvents (e.g., 1,2,3,4-Tetrahydronaphthalene) is assessed using the IUPAC-NIST variable-phase ratio headspace technique, which involves equilibrating saturated solutions and analyzing vapor-phase concentrations via GC . Octanol-air partition coefficients (log Kₒₐ) are determined to predict environmental partitioning behavior .
Q. What protocols ensure reliable use of this compound as a reference standard?
Certified reference materials (CRMs) must comply with ISO 17034 guidelines, including batch-specific certificates with purity (>98%), uncertainty (±0.5%), and traceability to SI units. For deuterated analogs (e.g., this compound-d₁₄), isotopic enrichment (98 atom% D) is verified via mass spectrometry .
Q. How is the compound’s stability assessed during storage and handling?
Stability tests involve storing the compound in amber glass vials under inert gas (N₂) at –20°C and periodically analyzing degradation via GC-MS. Accelerated stability studies (40°C/75% relative humidity for 6 months) assess thermal and hydrolytic resistance. Antioxidants like BHT may be added to prevent autoxidation .
Advanced Research Questions
Q. What experimental and computational approaches elucidate the environmental degradation kinetics of this compound?
OH radical-initiated degradation in the atmosphere is studied using smog chamber experiments with laser-induced fluorescence (LIF) to measure rate constants (kOH ~ 2.5 × 10⁻¹¹ cm³/molecule/sec at 298 K). Computational models (e.g., density functional theory) predict reaction pathways, identifying intermediates like methyl-substituted epoxides. Contradictions between lab and field data are resolved by accounting for aerosol-phase reactions .
Q. How do solubility interactions with polycyclic aromatic hydrocarbons (PAHs) influence environmental fate?
Co-solubility with fluorene in 1,2,3,4-Tetrahydronaphthalene is quantified using gravimetric saturation methods. Activity coefficients are derived from solid-liquid equilibrium data, revealing non-ideal mixing behavior (γ > 1). Such interactions inform models for predicting soil-water partitioning and bioaccumulation risks .
Q. What catalytic mechanisms enhance its role in polymer curing processes?
In low-temperature curing of polybutadiene, this compound acts as a solvent for nitrile oxide crosslinkers, reducing viscosity and improving dispersion. Kinetic studies using oscillating disk rheometry (ODR) show a 40% reduction in curing time at 80°C compared to traditional solvents. Catalyst-poisoning experiments confirm the inertness of the compound toward titanium n-butoxide catalysts .
Q. What methodologies identify biomarkers of exposure in toxicological studies?
Metabolomic profiling of urine samples from exposed organisms (e.g., rodents) via LC-MS/MS detects methylated hippuric acid derivatives as biomarkers. Dose-response curves and benchmark dose (BMD) modeling assess toxicity thresholds. Contradictions in hepatotoxicity data are addressed by differentiating oxidative stress (via glutathione depletion assays) and direct DNA adduct formation .
Q. How are computational models used to predict its interactions in biological systems?
Molecular docking simulations (e.g., AutoDock Vina) map binding affinities to cytochrome P450 enzymes (e.g., CYP2E1), revealing metabolic activation pathways. QSAR models correlate substituent effects (e.g., methyl group positions) with mutagenic potential (R² = 0.89). Experimental validation includes Ames tests with TA98 and TA100 strains .
Properties
IUPAC Name |
1,2,3,4-tetramethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-7-5-6-8(2)10(4)9(7)3/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHMMEJUHBCKEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060072 | |
Record name | 1,2,3,4-Tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060072 | |
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Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
Record name | 1,2,3,4-Tetramethylbenzene | |
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CAS No. |
488-23-3, 25619-60-7 | |
Record name | 1,2,3,4-Tetramethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=488-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Prehnitene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethylbenzene (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025619607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prehnitene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93932 | |
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Record name | Benzene, 1,2,3,4-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3,4-Tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060072 | |
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Record name | 1,2,3,4-tetramethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,3,4-TETRAMETHYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96WT7D2WXJ | |
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